(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring, an indole moiety, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Synthesis of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Construction of the Pyrazolone Core: The pyrazolone ring is formed by the condensation of an appropriate hydrazine with an α,β-unsaturated carbonyl compound.
Final Coupling Reaction: The benzothiazole, indole, and pyrazolone intermediates are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazolone moieties.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrazolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the benzothiazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and pyrazolone rings.
Reduction: Reduced forms of the pyrazolone carbonyl group.
Substitution: Substituted benzothiazole and indole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in cancer and inflammatory diseases.
Antimicrobial Activity: It exhibits antimicrobial properties against various bacterial and fungal strains.
Medicine
Therapeutic Agents: The compound is being investigated for its potential use in developing drugs for cancer, inflammation, and neurological disorders.
Industry
Material Science: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. In medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes such as kinases and proteases.
Signal Transduction: Modulating signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- This compound
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with various biological targets and participate in diverse chemical reactions
Properties
Molecular Formula |
C23H21N5OS |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H21N5OS/c1-14(24-12-11-16-13-25-18-8-4-3-7-17(16)18)21-15(2)27-28(22(21)29)23-26-19-9-5-6-10-20(19)30-23/h3-10,13,25,27H,11-12H2,1-2H3 |
InChI Key |
KZXVOYDBPQMJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCC4=CNC5=CC=CC=C54)C |
Origin of Product |
United States |
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